molecular formula C23H18Br2IN3O3 B15014418 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

Cat. No.: B15014418
M. Wt: 671.1 g/mol
InChI Key: VOKSQHYJHQYPCF-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and aromatic amine groups. Its molecular formula is C21H14Br2IN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: The addition of iodine to the aromatic ring.

    Amidation: The formation of an amide bond between the aromatic amine and acetic acid derivative.

    Condensation: The final step involves the condensation of the amide with the aromatic aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity. The imine group can participate in reversible covalent interactions, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate: Similar in structure but with different substituents.

    2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate: Contains chlorine instead of iodine.

    2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate: Contains bromine instead of iodine.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and aromatic amine groups. This combination provides distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research applications.

Properties

Molecular Formula

C23H18Br2IN3O3

Molecular Weight

671.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H18Br2IN3O3/c1-14-6-8-17(9-7-14)27-13-21(30)29-28-12-15-10-16(24)11-19(25)22(15)32-23(31)18-4-2-3-5-20(18)26/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+

InChI Key

VOKSQHYJHQYPCF-KVSWJAHQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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